2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinoline typically involves a one-pot, three-component reaction. This method uses aryl glyoxal monohydrates, 5-methylisoxazol-3-amine, and 4-hydroxyquinolin-2(1H)-one as starting materials. The reaction is catalyzed by a catalytic amount of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a mixture of water and ethanol (1:1) at 50°C. This process yields the desired compound in high yields (82-89%) and is noted for its simplicity and efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the one-pot, three-component reaction described above provides a scalable and efficient route that could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-[1,3]oxazino[5,6-f]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted oxazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and analgesic properties.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinoline involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. For example, it has been shown to inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Spiro[1,3]oxazine derivatives: Exhibit a broad range of biological activities, including anticoagulant and fungicidal properties
Uniqueness: 2,3-Dihydro-1H-[1,3]oxazino[5,6-f]quinoline stands out due to its unique structural features, which confer specific biological activities not commonly found in other similar compounds. Its ability to undergo a variety of chemical reactions also makes it a versatile compound for synthetic applications.
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrido[3,2-f][1,3]benzoxazine |
InChI |
InChI=1S/C11H10N2O/c1-2-8-9-6-12-7-14-11(9)4-3-10(8)13-5-1/h1-5,12H,6-7H2 |
InChI Key |
LHBXOLVRQDZCSP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=C2C=CC=N3)OCN1 |
Origin of Product |
United States |
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